molecular formula C9H8ClFO B3434125 3-(4-Fluorophenyl)propionyl chloride CAS No. 772-70-3

3-(4-Fluorophenyl)propionyl chloride

Cat. No. B3434125
CAS RN: 772-70-3
M. Wt: 186.61 g/mol
InChI Key: KAGDRELXVLNWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)propionyl chloride, also known as 4-Fluoro-3-chloropropiophenone, is an organic compound used in the synthesis of various pharmaceuticals, including the treatment of cancer. It is a colourless liquid that is soluble in most organic solvents and has a boiling point of 161.3°C. It is a versatile reagent used in organic synthesis and is also used in the synthesis of various pharmaceuticals.

Scientific Research Applications

3-(4-Fluorophenyl)propionyl chloride is used in the synthesis of various pharmaceuticals, including the treatment of cancer. It is also used in the synthesis of compounds that can be used for drug delivery, such as liposomes and nanoparticles. Additionally, it is used in the synthesis of compounds that can be used to study the effects of drugs on the human body.

Mechanism Of Action

The mechanism of action of 3-(4-Fluorophenyl)propionyl chloride is not well understood. However, it is thought to act as an intermediate in the synthesis of various pharmaceuticals and is believed to be involved in the formation of the desired product. It is also thought to be involved in the formation of various drug delivery systems, such as liposomes and nanoparticles.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(4-Fluorophenyl)propionyl chloride are not well understood. However, it is thought to be involved in the formation of various drug delivery systems, such as liposomes and nanoparticles, and is believed to be involved in the formation of the desired product.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(4-Fluorophenyl)propionyl chloride in laboratory experiments include its availability and its low cost. Additionally, it is a versatile reagent and can be used in various organic synthesis reactions. However, it is highly reactive and should be handled with care.

Future Directions

There are many potential future directions for the use of 3-(4-Fluorophenyl)propionyl chloride. These include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of drugs for the treatment of cancer and other diseases. Additionally, further research could be conducted into its use in the synthesis of drug delivery systems, such as liposomes and nanoparticles. Finally, further research could be conducted into its use in the synthesis of other compounds, such as amino acids and peptides.

properties

IUPAC Name

3-(4-fluorophenyl)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGDRELXVLNWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298661
Record name 4-Fluorobenzenepropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)propionyl chloride

CAS RN

772-70-3
Record name 4-Fluorobenzenepropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=772-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzenepropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-(4-fluorophenyl)propionic acid (275.1 g, 1.6 mol) and thionyl chloride (300 mL, 4.1 mol) was heated to reflux for 3 h, cooled to room temperature and distilled under aspirator vacuum to give 287.6 g (96%) of 3-(4-fluorophenyl)propionyl chloride as a pale pink oil, b.p., 120°-122° C./15 mm Hg:
Quantity
275.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-(para-Fluorophenyl)propionic acid (25.00 g, 150.0 mmol, 1 eq.) was dissolved in methylene chloride (100 mL) at 25° C. under N2 and thionyl chloride (54.2 mL, 740.0 mmol, 5 eq.) added dropwise via an addition funnel. Worked up after 24 hours by stripping off the solvent then rerotovaping 2 times from toluene (25 mL) to obtain 24.3 g of a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
54.2 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)propionyl chloride
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)propionyl chloride
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)propionyl chloride
Reactant of Route 4
3-(4-Fluorophenyl)propionyl chloride
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)propionyl chloride
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)propionyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.